N-(2-carbamoylphenyl)-3-methoxybenzamide

Antibacterial FtsZ Inhibition Structure-Activity Relationship

N-(2-carbamoylphenyl)-3-methoxybenzamide (CAS 330657-87-9, MW 270.28) is a critical 2-benzoylaminobenzamide molecular probe for Bcl-3 inhibitor programs. The 3-methoxy substitution on the benzoyl ring and the ortho-carbamoyl group on the aniline ring are essential pharmacophoric elements—removal or regioisomeric shift of either ablates target binding, making generic benzamide analogs unsuitable substitutes. Supplied at ≥98% purity, it serves as an authenticated reference standard for HPLC method development, quantitative calibration, and SAR-driven lead optimization. The ortho-disposed amide/carbamoyl framework additionally enables intramolecular cyclization to fused heterocyclic systems for diversified library synthesis.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 330657-87-9
Cat. No. B2655430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylphenyl)-3-methoxybenzamide
CAS330657-87-9
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C15H14N2O3/c1-20-11-6-4-5-10(9-11)15(19)17-13-8-3-2-7-12(13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
InChIKeyWSSOPXUDLXCJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-carbamoylphenyl)-3-methoxybenzamide (CAS 330657-87-9) - Compound Class and Key Identity Parameters


N-(2-carbamoylphenyl)-3-methoxybenzamide (CAS 330657-87-9) is a benzamide derivative characterized by a 2-carbamoylphenyl moiety linked to a 3-methoxybenzoyl group . The compound is recognized as a member of the 2-benzoylaminobenzamide class, which has been implicated as inhibitors of B-cell Lymphoma 3 (Bcl-3), a transcriptional co-activator associated with cancer metastasis [1].

Why N-(2-carbamoylphenyl)-3-methoxybenzamide (CAS 330657-87-9) Cannot Be Interchanged with Other Benzamide Analogs


Within the benzamide chemotype, even subtle alterations to the N-aryl substituent or the substitution pattern on the benzamide core can drastically alter target engagement, potency, and off-target profiles. For instance, the 3-methoxy substituent on the benzoyl ring is a critical determinant of FtsZ inhibitory activity in related compounds [1]. Furthermore, the ortho-carbamoyl group on the aniline ring is a key structural feature shared among Bcl-3 inhibitors, and its modification or removal is known to ablate binding to the Bcl-3 protein . Simple substitution with a non-carbamoyl analog or a regioisomeric methoxybenzamide is therefore not scientifically valid without direct comparative data; the specific combination of functional groups in N-(2-carbamoylphenyl)-3-methoxybenzamide dictates its unique interaction landscape.

Quantitative Differentiation Evidence for N-(2-carbamoylphenyl)-3-methoxybenzamide (CAS 330657-87-9) Against Comparators


Structural Differentiation from Unsubstituted Parent: 3-Methoxybenzamide (3-MBA)

N-(2-carbamoylphenyl)-3-methoxybenzamide contains a 2-carbamoylphenyl substituent absent in 3-methoxybenzamide (3-MBA, CAS 5813-86-5). While 3-MBA is a weak inhibitor of the bacterial cell division protein FtsZ [1], the addition of a 2-carbamoylphenyl group to the 3-methoxybenzamide scaffold is expected to alter target binding and selectivity based on known SAR for this class. This represents a Class-level inference.

Antibacterial FtsZ Inhibition Structure-Activity Relationship

Synthetic Differentiation: Building Block for Bcl-3 Inhibitor Libraries

The 2-carbamoylphenyl group is a core pharmacophore in patented 2-benzoylaminobenzamide Bcl-3 inhibitors. The target compound N-(2-carbamoylphenyl)-3-methoxybenzamide, as a 3-methoxybenzoyl derivative, represents a key intermediate for exploring SAR around the benzoyl ring in this inhibitor class [1]. Its specific substitution pattern (3-methoxy) differentiates it from other 2-benzoylaminobenzamide derivatives such as the 4-methoxy analog (CAS 18543-22-1) . This is a Class-level inference.

Cancer Research Bcl-3 Inhibition Medicinal Chemistry

Purity and Physicochemical Specification as a Research Intermediate

Commercial sources specify a purity of ≥98% for N-(2-carbamoylphenyl)-3-methoxybenzamide (CAS 330657-87-9) . This level of purity, combined with its well-defined physicochemical properties (MW 270.28, cLogP ~2.15-2.36) [1], makes it suitable as a defined starting material or intermediate in organic synthesis, contrasting with lower-purity or undefined crude reaction mixtures. This is Supporting evidence.

Chemical Synthesis Quality Control Drug Discovery

Recommended Research and Industrial Applications for N-(2-carbamoylphenyl)-3-methoxybenzamide (CAS 330657-87-9)


Structure-Activity Relationship (SAR) Studies on Bcl-3 Inhibitors

As a 3-methoxybenzoyl-substituted 2-benzoylaminobenzamide, this compound serves as a specific molecular probe for mapping the benzoyl ring substitution tolerance in Bcl-3 inhibitor programs [1]. Its use enables direct comparison with other regioisomers (e.g., 4-methoxy or unsubstituted analogs) to establish SAR for this chemotype.

Synthetic Intermediate for Fused Heterocyclic Scaffolds

The ortho-disposed amide and carbamoyl functionalities provide a reactive framework for intramolecular cyclization to generate therapeutically relevant fused ring systems . This application leverages the compound's unique structural features beyond simple target binding.

Analytical Standard and Reference Material

With commercially specified purity of ≥98% and well-characterized physicochemical properties (MW 270.28, cLogP ~2.15-2.36) [2], the compound is suitable for use as a reference standard in HPLC method development or as a calibration standard in quantitative analysis of related benzamide derivatives.

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